

An In-depth Technical Guide to UMP-morpholidate: Chemical Properties and Stability

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Compound of Interest

Compound Name: UMP-morpholidate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-monophosphomorpholidate (**UMP-morpholidate**) is a pivotal activated nucleotide intermediate, primarily recognized for its critical role in the synthesis of various uridine diphosphate (UDP) sugars. Its function as a key reactant in the renowned Khorana-Moffatt procedure has cemented its importance in carbohydrate chemistry and the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of **UMP-morpholidate**, offering valuable data and detailed experimental protocols for professionals in drug development and biochemical research.

Chemical Properties

UMP-morpholidate is commercially available, most commonly as its 4-morpholine-N,N'-dicyclohexylcarboxamidinium salt, which enhances its stability for storage.[3] The fundamental chemical and physical properties of both the free acid form and its salt are summarized below.

General Properties

Property	Value	Source(s)
Chemical Name	Uridine 5'-monophosphomorpholidate	[2]
Synonyms	UMP-morpholidate, Uridine 5'-(4-morpholinyl)phosphonate	[2]
Molecular Formula	C ₁₃ H ₂₀ N ₃ O ₉ P	PubChem
Molecular Weight	393.29 g/mol	PubChem

Physicochemical Data

While extensive experimental data for **UMP-morpholidate** is not readily available in single sources, the following table compiles available information and data for its common salt form.

Property	Value	Source(s)
CAS Number	27908-36-7 (free acid)	PubChem
Form	Powder	
Assay	≥97% (HPLC)	
Storage Temperature	-20°C	

4-morpholine-N,N'-dicyclohexylcarboxamidinium salt:

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₉ N ₃ O ₉ P · C ₁₇ H ₃₂ N ₃ O	
Molecular Weight	686.73 g/mol	
CAS Number	24558-91-6	

Stability Profile

The stability of **UMP-morpholidate** is a critical consideration for its storage and effective use in synthesis. As a phosphoramidate, its P-N bond is susceptible to hydrolysis, particularly under acidic conditions.

pH Stability

The phosphoramidate linkage in **UMP-morpholidate** is known to be labile under acidic conditions due to protonation of the nitrogen atom, which facilitates nucleophilic attack by water. In contrast, it exhibits greater stability at neutral and higher pH values.

Kinetic studies on analogous nucleoside phosphoramidates provide insights into the hydrolytic stability of **UMP-morpholidate**. For instance, the hydrolysis of related compounds is significantly faster in acidic solutions compared to neutral or alkaline conditions. The predominant reaction in moderately acidic environments (pH 2-6) is the acid-catalyzed cleavage of the P-N bond. Under alkaline conditions (pH > 9), hydrolysis is primarily catalyzed by hydroxide ions.

Temperature Stability

For long-term storage, **UMP-morpholidate** and its salts should be kept at -20°C. As with many phosphoramidites, storage at ambient temperatures, especially in solution, can lead to degradation over time. Thermal stability studies on related phosphoramidites indicate that decomposition can occur at elevated temperatures, highlighting the importance of maintaining cold storage conditions.

Enzymatic Stability

Information regarding the specific enzymatic degradation of **UMP-morpholidate** is limited. However, the phosphoramidate bond in general can be cleaved by various enzymes, including phosphoramidases and some nucleases. The susceptibility of **UMP-morpholidate** to enzymatic cleavage would depend on the specific enzymes present.

Experimental Protocols

Synthesis of Uridine 5'-monophosphomorpholidate

The synthesis of **UMP-morpholidate** is famously described in the work of Moffatt and Khorana. The procedure involves the reaction of uridine 5'-monophosphate (UMP) with morpholine in the

presence of a carbodiimide coupling agent, typically dicyclohexylcarbodiimide (DCC).

Materials:

- Uridine 5'-monophosphate (UMP)
- Morpholine
- Dicyclohexylcarbodiimide (DCC)
- Anhydrous pyridine (solvent)
- Anhydrous t-butanol

Procedure (based on the Khorana-Moffatt method):

- A solution of UMP (as its pyridinium salt) and morpholine is prepared in a mixture of anhydrous pyridine and t-butanol.
- DCC is added to the solution, and the reaction mixture is stirred at room temperature for an extended period (typically several days).
- The precipitated dicyclohexylurea is removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The product is precipitated from the concentrated solution by the addition of an anhydrous non-polar solvent (e.g., ether).
- The crude product can be further purified by recrystallization or chromatography.

Purification of UMP-morpholidate

Purification of the synthesized **UMP-morpholidate** is crucial to remove unreacted starting materials and byproducts.

Chromatographic Purification:

- Gel Filtration: As described in protocols utilizing **UMP-morpholidate**, size exclusion chromatography using resins like BioGel P2 can be employed to separate the product from smaller molecules.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of **UMP-morpholidate** and its reaction products. A linear gradient of a suitable organic solvent (e.g., acetonitrile) in a buffered aqueous mobile phase is typically used.

Analysis of UMP-morpholidate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the proton environment of the uridine and morpholine moieties.
- ^{31}P NMR: This is a particularly useful technique for characterizing phosphorus-containing compounds. Phosphoramidates typically exhibit distinct chemical shifts. The purity of a phosphoramidite can be assessed by ^{31}P NMR spectroscopy, with the two diastereomers often showing separate peaks.

Mass Spectrometry (MS):

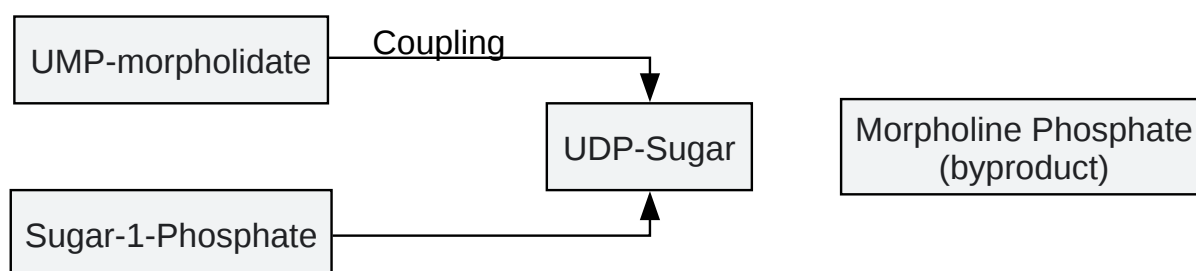
- Mass spectrometry is used to confirm the molecular weight of the synthesized **UMP-morpholidate**.

Applications in Synthesis

The primary application of **UMP-morpholidate** is as an activated form of UMP for the synthesis of UDP-sugars. This is exemplified by the Khorana-Moffatt procedure.

Khorana-Moffatt Procedure for UDP-Sugar Synthesis

This reaction involves the coupling of a sugar-1-phosphate with **UMP-morpholidate**.



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Khorana-Moffatt reaction for UDP-sugar synthesis.

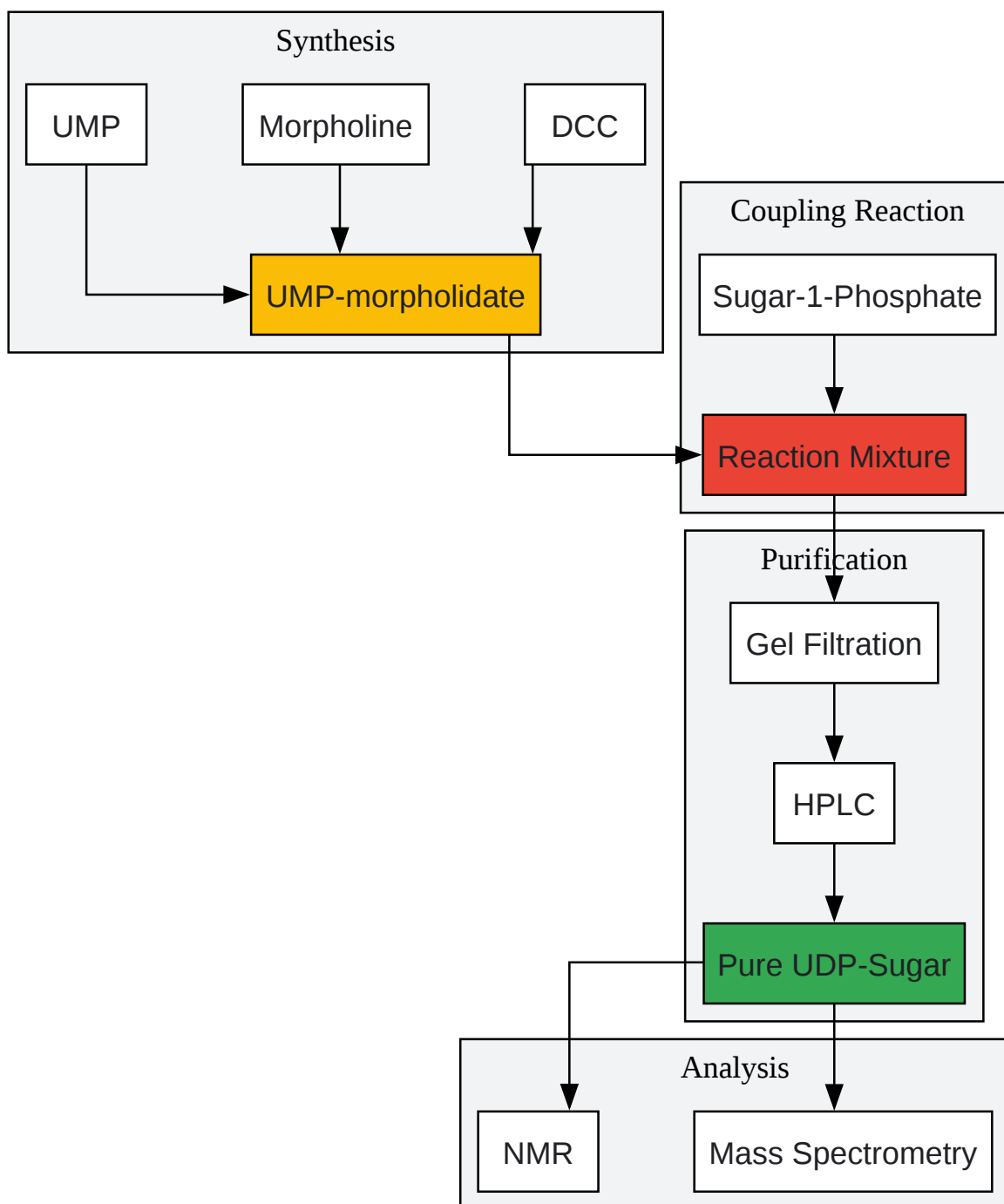
In this workflow, the sugar-1-phosphate, typically as its pyridinium salt, is reacted with **UMP-morpholidate** in anhydrous pyridine. The reaction results in the formation of the desired UDP-sugar and a morpholine phosphate byproduct.

A common side reaction is the self-condensation of **UMP-morpholidate** to form a uridine diphosphate dimer. Purification methods such as gel filtration and HPLC are necessary to isolate the pure UDP-sugar.

Signaling Pathways and Experimental Workflows

As a synthetic intermediate, **UMP-morpholidate** is not directly involved in cellular signaling pathways. However, the UDP-sugars synthesized using **UMP-morpholidate** are crucial precursors in numerous biosynthetic pathways, including the synthesis of glycogen, glycoproteins, and glycolipids.

The experimental workflow for a typical synthesis utilizing **UMP-morpholidate** can be visualized as follows:



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General workflow for UDP-sugar synthesis using **UMP-morpholidate**.

Conclusion

UMP-morpholidate remains an indispensable tool in carbohydrate chemistry and the synthesis of biologically important molecules. Understanding its chemical properties, stability limitations, and the nuances of its handling and reaction conditions is paramount for its successful application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this versatile reagent for the synthesis of complex UDP-sugars and their derivatives.

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